molecular formula C21H22F7IN2O2 B114642 Carazolol FD CAS No. 149825-33-2

Carazolol FD

Katalognummer B114642
CAS-Nummer: 149825-33-2
Molekulargewicht: 594.3 g/mol
InChI-Schlüssel: ZTRUIXNUPTYKRT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Carazolol FD is a beta-blocker drug that has been extensively studied for its potential therapeutic applications. It is a derivative of propranolol and possesses both beta-adrenergic blocking and partial agonist activity. This compound has shown promise in the treatment of a variety of medical conditions, including hypertension, arrhythmias, and myocardial infarction.

Wirkmechanismus

Carazolol FD works by blocking the beta-adrenergic receptors in the heart and blood vessels, which reduces the effects of the sympathetic nervous system. This leads to a decrease in heart rate, cardiac output, and blood pressure. This compound also has partial agonist activity, which means that it can stimulate the beta-adrenergic receptors to a limited extent.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It reduces the activity of the sympathetic nervous system, which leads to a decrease in heart rate, cardiac output, and blood pressure. It also reduces the release of renin from the kidneys, which further reduces blood pressure. This compound has been shown to have a positive effect on lipid metabolism, reducing levels of LDL cholesterol and increasing levels of HDL cholesterol.

Vorteile Und Einschränkungen Für Laborexperimente

Carazolol FD has several advantages for lab experiments. It is a well-studied drug with a known mechanism of action, which makes it a useful tool for studying the beta-adrenergic receptors. It is also relatively easy to administer and has a long half-life, which allows for sustained effects. However, this compound also has some limitations. It can have off-target effects on other receptors, which can complicate the interpretation of results. It can also be difficult to control the dose and duration of treatment in animal experiments.

Zukünftige Richtungen

There are several future directions for research on Carazolol FD. One area of interest is its potential use in the treatment of heart failure. This compound has been shown to improve cardiac function in animal models of heart failure, and further studies are needed to determine its efficacy in humans. Another area of interest is its potential use in the treatment of obesity and metabolic syndrome. This compound has been shown to have a positive effect on lipid metabolism, and further studies are needed to determine its potential as a treatment for these conditions. Finally, this compound could be used as a tool for studying the beta-adrenergic receptors in more detail, which could lead to a better understanding of their role in health and disease.

Synthesemethoden

The synthesis of Carazolol FD involves the condensation of 4-(2-methoxyethyl) phenoxyacetic acid with 2-aminoethanol in the presence of a dehydrating agent. The resulting product is then subjected to further chemical modifications to produce the final compound.

Wissenschaftliche Forschungsanwendungen

Carazolol FD has been extensively studied for its potential therapeutic applications. It has been shown to be effective in reducing blood pressure in patients with hypertension and in treating arrhythmias. It has also been studied for its potential use in the treatment of myocardial infarction, where it has been shown to reduce the extent of damage to the heart muscle.

Eigenschaften

CAS-Nummer

149825-33-2

Molekularformel

C21H22F7IN2O2

Molekulargewicht

594.3 g/mol

IUPAC-Name

1-(9H-carbazol-4-yloxy)-3-[1,1,2,2,3,3,3-heptafluoropropyl(propan-2-yl)amino]propan-2-ol;hydroiodide

InChI

InChI=1S/C21H21F7N2O2.HI/c1-12(2)30(21(27,28)19(22,23)20(24,25)26)10-13(31)11-32-17-9-5-8-16-18(17)14-6-3-4-7-15(14)29-16;/h3-9,12-13,29,31H,10-11H2,1-2H3;1H

InChI-Schlüssel

ZTRUIXNUPTYKRT-UHFFFAOYSA-N

SMILES

CC(C)N(CC(COC1=CC=CC2=C1C3=CC=CC=C3N2)O)C(C(C(F)(F)F)(F)F)(F)F.I

Kanonische SMILES

CC(C)N(CC(COC1=CC=CC2=C1C3=CC=CC=C3N2)O)C(C(C(F)(F)F)(F)F)(F)F.I

Synonyme

1-(9H-carbazol-4-yloxy)-3-(N-heptafluoropropyl((1-methylethyl)amino))-2-propanol
carazolol FD
carazolol-FD

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.